{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid
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Overview
Description
{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a propanedioic acid moiety
Preparation Methods
The synthesis of {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different biological activities.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. For example, its antitubercular activity is attributed to its ability to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of siderophores, which are essential for iron acquisition by the bacteria . By inhibiting this enzyme, the compound disrupts the iron homeostasis in the bacteria, leading to their death.
Comparison with Similar Compounds
{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid can be compared with other furan derivatives, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also exhibits antimicrobial activity and has been studied for its potential as an antitubercular agent.
2,5-Furandicarboxylic acid: This compound is used as a monomer in the production of bio-based polymers and has different industrial applications.
Furfural: A furan derivative used as a precursor for the synthesis of various chemicals and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9NO7 |
---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-5-6-12(22-10)8-1-3-9(4-2-8)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
RRMUMFWOUFWXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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